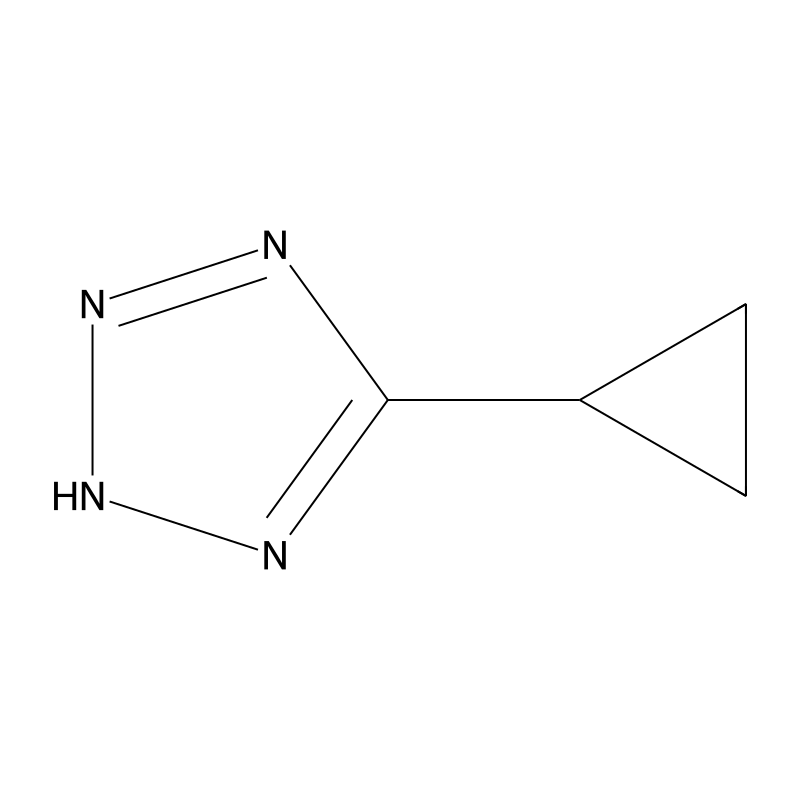

5-cyclopropyl-2H-tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Cyclopropyl-2H-tetrazole is a heterocyclic compound containing a five-membered ring with four nitrogen atoms (tetrazole) and a cyclopropyl group attached at the fifth position. Its synthesis has been reported in various scientific journals, involving different methodologies. One study describes its preparation using the reaction of 5-cyanocyclopropane with sodium azide in the presence of a catalyst. Another study details its synthesis using a multi-step process involving the conversion of cyclopropylamine to N-nitrosocydopropylamine, followed by cyclization and tautomerization.

Potential Applications:

Research suggests that 5-cyclopropyl-2H-tetrazole might hold potential in various scientific research fields, although its specific applications are still under exploration. Here are some potential areas of interest:

- Bioorganic Chemistry: Due to its unique structure and potential bioactivity, 5-cyclopropyl-2H-tetrazole could be investigated as a scaffold for the development of novel drugs or other biologically active molecules [].

- Materials Science: The tetrazole ring structure is known for its ability to form stable complexes with various metal ions. This property makes 5-cyclopropyl-2H-tetrazole a potential candidate for the development of new materials with desirable properties, such as improved thermal stability or conductivity.

- Organic Synthesis: The presence of the cyclopropyl group in 5-cyclopropyl-2H-tetrazole might introduce interesting reactivity patterns, making it a valuable building block for the synthesis of more complex organic molecules.

5-Cyclopropyl-2H-tetrazole is a heterocyclic compound characterized by a tetrazole ring, which consists of four nitrogen atoms and one carbon atom. Its molecular formula is with a molecular weight of approximately 110.12 g/mol. This compound features a cyclopropyl group attached to the 5-position of the tetrazole ring, contributing to its unique chemical properties and biological activities. The compound is typically a white solid and is soluble in various organic solvents .

- Nucleophilic Substitution: The nitrogen atoms in the tetrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new cyclic structures.

- Deprotonation Reactions: The acidic protons on the nitrogen atoms can be deprotonated to form anions, which can further react with electrophiles .

Research indicates that 5-cyclopropyl-2H-tetrazole exhibits significant biological activity, particularly in medicinal chemistry. Tetrazoles are known for their bioisosteric properties, often serving as replacements for carboxylic acids and amides in drug design. This compound has shown potential as an anti-inflammatory agent and has been studied for its effects on various biological pathways . Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Several synthesis methods have been developed for 5-cyclopropyl-2H-tetrazole:

- Multicomponent Reactions: A common method involves the reaction of nitriles with sodium azide under specific conditions to yield tetrazoles. This method is advantageous due to its efficiency and the ability to produce various substituted tetrazoles in one pot .

- Cycloaddition Reactions: Another approach utilizes cycloaddition reactions involving azides and alkenes or alkynes, leading to the formation of tetrazole rings .

- Green Chemistry Approaches: Recent advancements emphasize environmentally friendly synthesis methods using deep eutectic solvents or other sustainable practices to improve yields while minimizing waste .

5-Cyclopropyl-2H-tetrazole has applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating inflammatory diseases and possibly other conditions.

- Chemical Synthesis: It serves as an intermediate or building block in organic synthesis, particularly in the development of more complex heterocyclic compounds .

- Material Science: Its unique properties may also find applications in polymer chemistry and materials science.

Studies on 5-cyclopropyl-2H-tetrazole have focused on its interactions with biological macromolecules. It has been shown to bind effectively with certain receptors, which may elucidate its mechanism of action in biological systems. The compound's ability to form hydrogen bonds due to its nitrogen-rich structure enhances its interaction potential with proteins and nucleic acids .

5-Cyclopropyl-2H-tetrazole shares structural similarities with several other tetrazole derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Propyl-2H-tetrazole | Contains a propyl group; similar reactivity | |

| 5-Methyl-2H-tetrazole | Methyl substitution affects solubility | |

| 5-Benzyl-2H-tetrazole | Larger aromatic group; alters biological activity | |

| 1-Hydroxy-2H-tetrazole | Contains a hydroxyl group; different functional properties |

The uniqueness of 5-cyclopropyl-2H-tetrazole lies in the cyclopropyl substituent, which influences its steric and electronic properties compared to other tetrazoles, potentially affecting its biological activity and reactivity in synthetic applications .

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant